molecular formula C22H19FN4O2 B2374138 N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-92-3

N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2374138
CAS No.: 921833-92-3
M. Wt: 390.418
InChI Key: QTUVGZPBTRVUMV-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring and a carboxamide group. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps, including the formation of the heterocyclic ring, the introduction of functional groups, and various coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various spectroscopic techniques, including FT-IR, NMR, and MS, as well as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present in the molecule. They might undergo reactions such as ring closure, Suzuki reaction, hydrolysis, and amidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be predicted using various in-silico methods. These properties might include gastrointestinal absorption, oral bioavailability, and toxicity .

Scientific Research Applications

Kinase Inhibitors

Research on related compounds, such as substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has demonstrated potent and selective inhibition of the Met kinase superfamily. This class of compounds, through modifications at various positions, showed improved enzyme potency and aqueous solubility, leading to enhanced kinase selectivity. One such analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent in cancer treatment (Schroeder et al., 2009).

Acid Blockers

Another area of application involves the synthesis and evaluation of compounds as potassium-competitive acid blockers (P-CABs), which are crucial for managing conditions like gastroesophageal reflux disease. The design and synthesis of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines have been explored, with variations in substituents leading to compounds with excellent physicochemical and pharmacological properties. These compounds represent promising candidates for further development as P-CABs, illustrating the compound's potential utility in gastrointestinal pharmacotherapy (Palmer et al., 2007).

Anticancer Agents

Additionally, research on structurally similar compounds has focused on their potential as anticancer agents. Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown anticancer and anti-5-lipoxygenase activities, indicating the relevance of this chemical framework in developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Mechanism of Action

The mechanism of action of such compounds would depend on their intended use. For instance, some compounds with similar structures have been studied for their anti-inflammatory, antibacterial, antiviral, and antitumor activities .

Future Directions

The future research directions for similar compounds could involve further optimization of the chemical structure to improve their biological activity, reduce toxicity, and improve pharmacokinetic properties .

Properties

IUPAC Name

N-(2-fluorophenyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-2-12-26-13-16(21(28)24-19-11-7-6-10-18(19)23)20-17(14-26)22(29)27(25-20)15-8-4-3-5-9-15/h3-11,13-14H,2,12H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUVGZPBTRVUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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